molecular formula C11H18N4 B15311245 5-(3-Amino-4-methyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

5-(3-Amino-4-methyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

Cat. No.: B15311245
M. Wt: 206.29 g/mol
InChI Key: JWUSJFASVHZSFJ-UHFFFAOYSA-N
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Description

5-(3-Amino-4-methyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-4-methyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with 2,2-dimethylpentanenitrile under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Amino-4-methyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Amino-4-methyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methyl-1H-pyrazole: A precursor in the synthesis of 5-(3-Amino-4-methyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile, known for its biological activity.

    2,2-Dimethylpentanenitrile: Another precursor, used in the synthesis of various organic compounds.

    Other pyrazole derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

5-(3-amino-4-methylpyrazol-1-yl)-2,2-dimethylpentanenitrile

InChI

InChI=1S/C11H18N4/c1-9-7-15(14-10(9)13)6-4-5-11(2,3)8-12/h7H,4-6H2,1-3H3,(H2,13,14)

InChI Key

JWUSJFASVHZSFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCCC(C)(C)C#N

Origin of Product

United States

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